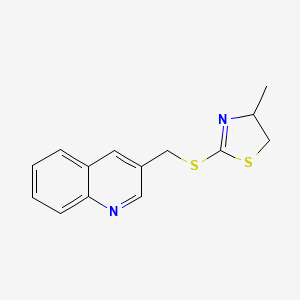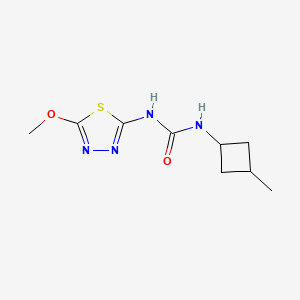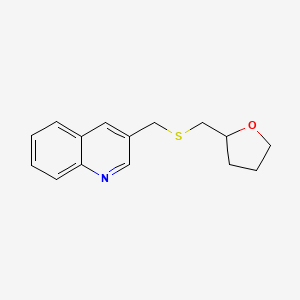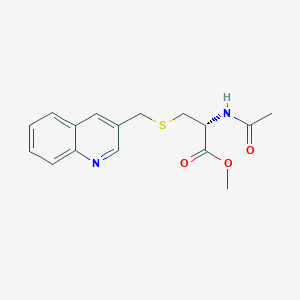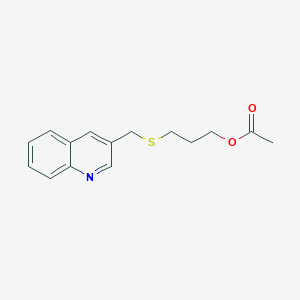
3-(Quinolin-3-ylmethylsulfanyl)propyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Quinolin-3-ylmethylsulfanyl)propyl acetate is an organic compound that features a quinoline ring attached to a propyl acetate group through a sulfanyl (thioether) linkage. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinolin-3-ylmethylsulfanyl)propyl acetate typically involves the following steps:
Formation of Quinoline Derivative: The quinoline ring can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis.
Thioether Formation: The quinoline derivative is then reacted with a thiol (e.g., 3-mercaptopropyl acetate) under basic conditions to form the thioether linkage.
Acetylation: The final step involves acetylation of the propyl group to form the acetate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(Quinolin-3-ylmethylsulfanyl)propyl acetate can undergo various chemical reactions, including:
Substitution: The acetate group can be hydrolyzed to form the corresponding alcohol under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Catalytic hydrogenation (e.g., palladium on carbon)
Substitution: Acidic or basic hydrolysis (e.g., hydrochloric acid, sodium hydroxide)
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Tetrahydroquinoline derivatives
Substitution: Alcohol derivatives
Scientific Research Applications
3-(Quinolin-3-ylmethylsulfanyl)propyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Quinolin-3-ylmethylsulfanyl)propyl acetate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial activity.
Thioether Compounds: Such as thioethers used in organic synthesis and pharmaceuticals.
Uniqueness
3-(Quinolin-3-ylmethylsulfanyl)propyl acetate is unique due to its combination of a quinoline ring and a thioether linkage, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-(quinolin-3-ylmethylsulfanyl)propyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-12(17)18-7-4-8-19-11-13-9-14-5-2-3-6-15(14)16-10-13/h2-3,5-6,9-10H,4,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJKXYOUPCGMFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCSCC1=CC2=CC=CC=C2N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-methyl-5-(oxolan-2-yl)pyrazol-3-yl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide](/img/structure/B7051489.png)
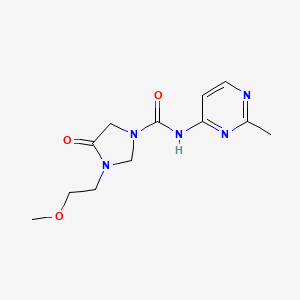
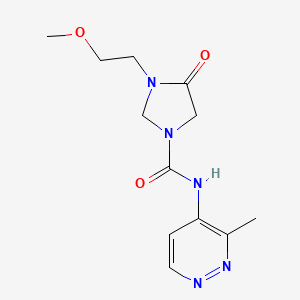
![8-(2-Methoxypropylsulfonyl)-3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B7051508.png)
![8-(5-Methylfuran-2-yl)sulfonyl-3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B7051509.png)
![5-[2-(1H-imidazol-2-yl)piperidine-1-carbonyl]thiophene-2-carboxamide](/img/structure/B7051513.png)
![6-[4-(4-Fluoro-3-methoxyphenyl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7051515.png)
![4,5-dimethyl-N-(3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B7051519.png)
![1-[1-(3,4-Dichlorophenyl)butyl]-3-[1-(1,2,4-triazol-1-yl)propan-2-yl]urea](/img/structure/B7051532.png)
![4-(2-bicyclo[2.2.1]heptanylmethylcarbamoylamino)-N-ethylbenzamide](/img/structure/B7051546.png)
